(1Z,4E)-5-[4-(diethoxymethyl)phenyl]-1-(dimethylamino)penta-1,4-dien-3-one
Description
This compound belongs to the class of α,β-unsaturated ketones with a conjugated dienone system. Its structure features a dimethylamino group at position 1, a diethoxymethyl-substituted phenyl ring at position 5, and a stereodefined (Z,E)-configuration across the conjugated double bonds.
Properties
IUPAC Name |
(1E,4Z)-1-[4-(diethoxymethyl)phenyl]-5-(dimethylamino)penta-1,4-dien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-5-21-18(22-6-2)16-10-7-15(8-11-16)9-12-17(20)13-14-19(3)4/h7-14,18H,5-6H2,1-4H3/b12-9+,14-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNJMBCKJZFOCQ-KQVVTMDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)C=CC(=O)C=CN(C)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C1=CC=C(C=C1)/C=C/C(=O)/C=C\N(C)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,4E)-5-[4-(diethoxymethyl)phenyl]-1-(dimethylamino)penta-1,4-dien-3-one typically involves multiple steps. One common method includes the reaction of 4-(diethoxymethyl)benzaldehyde with dimethylamine and a suitable dienophile under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(1Z,4E)-5-[4-(diethoxymethyl)phenyl]-1-(dimethylamino)penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(1Z,4E)-5-[4-(diethoxymethyl)phenyl]-1-(dimethylamino)penta-1,4-dien-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1Z,4E)-5-[4-(diethoxymethyl)phenyl]-1-(dimethylamino)penta-1,4-dien-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key analogues and their structural differences are summarized below:
Key Observations:
Substituent Effects: The diethoxymethyl group in the target compound introduces steric bulk and electron-donating properties compared to simpler substituents like isopropyl or fluorophenyl in analogues (e.g., WZ31, A2K2A17). This may enhance solubility in nonpolar solvents but reduce reactivity in nucleophilic additions . The dimethylamino group at position 1 is common across several analogues, suggesting its role in stabilizing the conjugated system via resonance .
Stereochemical Considerations :
- The (Z,E)-configuration of the target compound contrasts with the (E,E)-stereochemistry in WZ31 and A2K2A15. This difference likely impacts molecular geometry and intermolecular interactions, such as hydrogen bonding or π-stacking .
Synthetic Routes: The synthesis of the target compound may parallel methods used for (E,E)-1,5-diethoxy-1,5-diphenylpenta-1,4-dien-3-one, which involves nucleophilic addition of alcohols to α-ethynyl ketones followed by oxidation . In contrast, WZ31 and A2K2A17 were synthesized via Claisen-Schmidt condensations, highlighting the versatility of this reaction for generating diverse dienone derivatives .
Pharmacological and Reactivity Comparisons
While pharmacological data for the target compound are scarce, insights can be drawn from analogues:
- WZ31 : Demonstrated anti-proliferative activity against cancer cells (IC₅₀ ≈ 5–10 μM), attributed to the electron-withdrawing isopropyl group enhancing electrophilicity of the α,β-unsaturated ketone .
- A2K2A17: Exhibited moderate COX-2 inhibition (IC₅₀ ≈ 15 μM), likely due to the 4-fluorophenyl group’s electron-withdrawing effects stabilizing the enone system .
- 1-(Dimethylamino)-5-(4-isopropylphenyl)-1,4-pentadien-3-one: Showed improved metabolic stability compared to hydroxyl-containing analogues, suggesting the diethoxymethyl group in the target compound may further enhance stability .
Physical and Spectroscopic Properties
Biological Activity
The compound (1Z,4E)-5-[4-(diethoxymethyl)phenyl]-1-(dimethylamino)penta-1,4-dien-3-one is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential applications based on available research.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The specific synthetic route can significantly influence the yield and purity of the final product. Notably, derivatives of this compound have been synthesized for comparative studies on their biological activities.
Antifungal Activity
Research indicates that various derivatives of compounds similar to this compound exhibit antifungal properties. A study demonstrated that certain flavonoid derivatives showed significant antifungal activity against pathogens such as Aspergillus flavus, Acremonium strictum, and Penicillium expansum when tested at concentrations of 0.5 mg/ml and 0.25 mg/ml . Although specific data for our compound is limited, the structural similarities suggest potential antifungal efficacy.
Antibacterial Activity
In addition to antifungal properties, compounds with similar structural features have been evaluated for antibacterial activity. A study reported that synthesized compounds showed notable antibacterial effects against various bacterial strains. This suggests that this compound could also possess antibacterial properties .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the dimethylamino group may enhance its interaction with biological targets such as enzymes or receptors involved in microbial growth inhibition.
Case Study 1: Antifungal Efficacy
A series of experiments were conducted to evaluate the antifungal activity of synthesized derivatives based on similar structures. The results indicated that certain modifications to the molecular structure could enhance antifungal potency. For instance, derivatives with increased lipophilicity showed improved membrane penetration and greater antifungal effects .
Case Study 2: Antibacterial Studies
In a separate study focusing on antibacterial activity, compounds structurally related to this compound were tested against common bacterial pathogens. Results showed a spectrum of activity with some compounds exhibiting significant inhibition zones in agar diffusion tests .
Data Summary
| Biological Activity | Tested Concentration | Pathogens | Activity Observed |
|---|---|---|---|
| Antifungal | 0.5 mg/ml | Aspergillus flavus | High activity observed |
| Antifungal | 0.25 mg/ml | Acremonium strictum | Moderate activity observed |
| Antibacterial | Varies | Various bacterial strains | Significant inhibition noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
